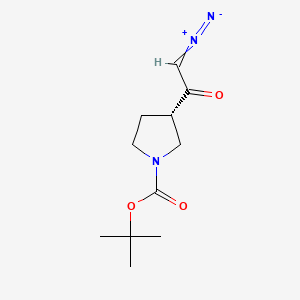
tert-butyl(3S)-3-(2-diazoacetyl)pyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl(3S)-3-(2-diazoacetyl)pyrrolidine-1-carboxylate is a compound that features a tert-butyl group attached to a pyrrolidine ring, with a diazoacetyl group at the 3-position
Méthodes De Préparation
The synthesis of tert-butyl(3S)-3-(2-diazoacetyl)pyrrolidine-1-carboxylate typically involves the reaction of a pyrrolidine derivative with a diazoacetyl compound under specific conditions. The reaction conditions often include the use of a base to deprotonate the pyrrolidine, followed by the addition of the diazoacetyl compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Analyse Des Réactions Chimiques
tert-Butyl(3S)-3-(2-diazoacetyl)pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the diazoacetyl group to other functional groups.
Substitution: The compound can participate in substitution reactions where the diazoacetyl group is replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
tert-Butyl(3S)-3-(2-diazoacetyl)pyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-butyl(3S)-3-(2-diazoacetyl)pyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes and proteins. The diazoacetyl group can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity. The specific pathways involved depend on the biological context and the target molecules.
Comparaison Avec Des Composés Similaires
Similar compounds to tert-butyl(3S)-3-(2-diazoacetyl)pyrrolidine-1-carboxylate include other diazoacetyl derivatives and pyrrolidine-based compounds. What sets this compound apart is its unique combination of the tert-butyl group and the diazoacetyl group, which imparts distinct chemical reactivity and biological activity. Similar compounds include:
- tert-Butyl(2S)-2-(2-diazoacetyl)pyrrolidine-1-carboxylate
- ®-tert-Butyl 2-(2-diazoacetyl)pyrrolidine-1-carboxylate
This compound’s unique structure and properties make it a valuable tool in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C11H17N3O3 |
|---|---|
Poids moléculaire |
239.27 g/mol |
Nom IUPAC |
tert-butyl (3S)-3-(2-diazoacetyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H17N3O3/c1-11(2,3)17-10(16)14-5-4-8(7-14)9(15)6-13-12/h6,8H,4-5,7H2,1-3H3/t8-/m0/s1 |
Clé InChI |
VRKBJAVUMSFGKK-QMMMGPOBSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1CC[C@@H](C1)C(=O)C=[N+]=[N-] |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(C1)C(=O)C=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


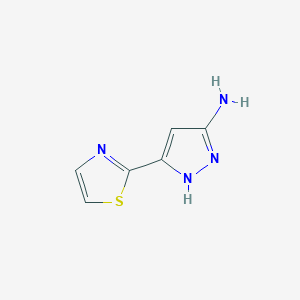

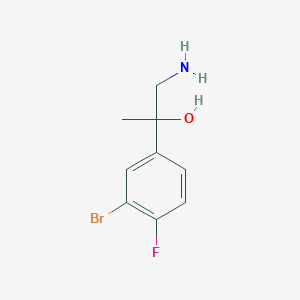
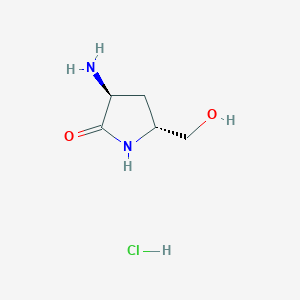

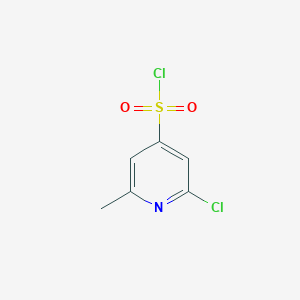
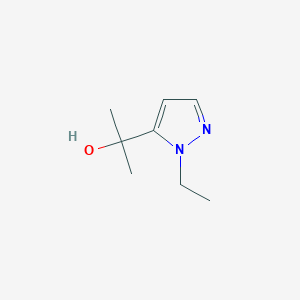
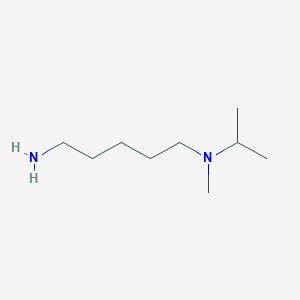
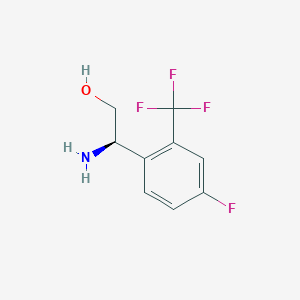
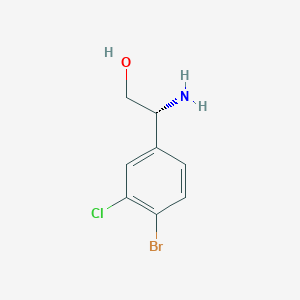

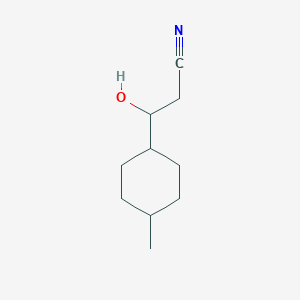
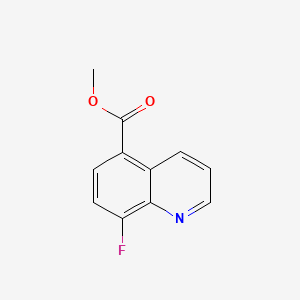
amine](/img/structure/B13600620.png)
